molecular formula C22H23N3O4S2 B2881253 1-((4-methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide CAS No. 923425-69-8

1-((4-methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2881253
CAS RN: 923425-69-8
M. Wt: 457.56
InChI Key: HZFAURSRDKYDKA-UHFFFAOYSA-N
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Description

1-((4-methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide, also known as ML277, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Pharmacological Properties

A series of benzamide derivatives, including structures similar to the mentioned compound, have been synthesized and evaluated for their effect on gastrointestinal motility. These compounds, characterized by a polar substituent group on the piperidine ring, showed potential as selective serotonin 4 (5-HT4) receptor agonists. This indicates their possible application as novel prokinetic agents with reduced side effects, enhancing gastric emptying and defecation in animal models (Sonda et al., 2004).

Crystal Structure and Molecular Analysis

Research on novel piperazine derivatives reveals the synthesis and structural confirmation via X-ray diffraction studies, offering insights into the reactive sites for electrophilic and nucleophilic nature of molecules. These compounds exhibit intermolecular hydrogen bonds contributing to crystal packing, which could be pivotal in understanding their biological interactions and stability (Kumara et al., 2017).

Anticancer Potential

Phenylaminosulfanyl-1,4-naphthoquinone derivatives, related to the compound , have shown significant cytotoxic activity against various human cancer cell lines. These findings suggest that such compounds could serve as potent agents in cancer treatment, offering a novel approach to induce apoptosis and arrest the cell cycle in cancer cells without affecting normal cells (Ravichandiran et al., 2019).

Antidepressant Mechanisms

The metabolic pathways of novel antidepressants have been studied, showing how compounds like Lu AA21004 are metabolized in human liver microsomes to various metabolites. This research underscores the importance of understanding the enzymatic interactions and metabolic stability of such compounds, which could inform their development as safer, more effective antidepressants (Hvenegaard et al., 2012).

Selective Killing of Bacterial Persisters

Research demonstrates that specific chemical compounds can selectively kill bacterial persisters tolerant to antibiotic treatment, highlighting a potential application in combating antibiotic resistance. This approach does not affect normal antibiotic-sensitive cells, suggesting a targeted strategy to enhance the efficacy of existing antibiotic therapies (Kim et al., 2011).

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-29-18-7-9-19(10-8-18)31(27,28)25-13-11-17(12-14-25)21(26)24-22-23-20(15-30-22)16-5-3-2-4-6-16/h2-10,15,17H,11-14H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFAURSRDKYDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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